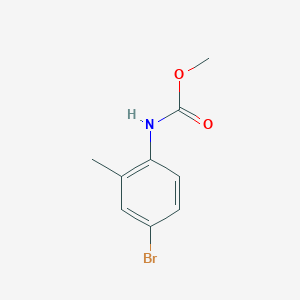

methyl (4-bromo-2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUQTOEIMWQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl (4-bromo-2-methylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of methyl (4-bromo-2-methylphenyl)carbamate, a halogenated aromatic carbamate of significant interest to the fields of chemical synthesis and drug discovery. The carbamate functional group is a cornerstone in medicinal chemistry, prized for its stability, ability to permeate cell membranes, and its role as a peptide bond surrogate.[1] The strategic placement of bromide and methyl substituents on the phenyl ring of this particular molecule imparts unique reactivity and physicochemical properties. This document details the compound's nomenclature, structural features, physicochemical characteristics, reliable synthetic pathways, and key reactive properties. Furthermore, it covers in-depth spectroscopic analysis, potential applications in research and development, and essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction and Nomenclature

Methyl (4-bromo-2-methylphenyl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid (-O-CO-NH-).[2] These motifs are integral to many FDA-approved drugs and are frequently employed as prodrugs to enhance bioavailability and protect active substances from first-pass metabolism.[1][2] The title compound's structure combines the carbamate functional group with a brominated and methylated aromatic ring. This combination makes it a valuable intermediate for creating more complex molecules through reactions targeting either the carbamate moiety or the functionalized aromatic ring.

Chemical Structure and Identifiers

The structure and key identifiers for methyl (4-bromo-2-methylphenyl)carbamate are summarized below.

| Identifier | Value |

| IUPAC Name | methyl (4-bromo-2-methylphenyl)carbamate |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)OC |

| InChI Key | (Predicted) YJFLVFLXJBSJSA-UHFFFAOYSA-N |

| CAS Number | (Not explicitly assigned, specific to this isomer) |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"];

// Substituents N1 [label="N", pos="-2.1,-1.2!"]; H_N [label="H", pos="-2.6,-0.7!"]; C_Me_ring [label="C", pos="-0.7,1.2!"]; H1_Me_ring [label="H", pos="-0.2,1.7!"]; H2_Me_ring [label="H", pos="-1.2,1.7!"]; H3_Me_ring [label="H", pos="-1.0,0.9!"]; Br1 [label="Br", pos="2.8,-3.6!"];

// Carbamate group C_carbonyl [label="C", pos="-3.0,-2.2!"]; O_carbonyl [label="O", pos="-2.6,-3.2!"]; O_ester [label="O", pos="-4.4,-2.2!"]; C_methoxy [label="C", pos="-5.3,-1.2!"]; H1_methoxy [label="H", pos="-5.8,-1.7!"]; H2_methoxy [label="H", pos="-4.8,-0.7!"]; H3_methoxy [label="H", pos="-5.8,-0.7!"];

// Aromatic hydrogens H_C2 [label="H", pos="1.9,0.5!"]; H_C3 [label="H", pos="3.1,-1.2!"]; H_C5 [label="H", pos="-0.5,-3.1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N1; N1 -- H_N; C1 -- C_Me_ring; C_Me_ring -- H1_Me_ring; C_Me_ring -- H2_Me_ring; C_Me_ring -- H3_Me_ring; C4 -- Br1;

// Carbamate bonds N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_methoxy; C_methoxy -- H1_methoxy; C_methoxy -- H2_methoxy; C_methoxy -- H3_methoxy;

// Aromatic hydrogen bonds C2 -- H_C2; C3 -- H_C3; C5 -- H_C5;

// Benzene ring double bonds (visual representation) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; }

Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale & Implications |

| Melting Point | Solid at room temperature | Aromatic carbamates are typically crystalline solids. The substitution pattern will influence crystal packing and thus the melting point.[3] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to molecular weight and polarity. Thermal decomposition before boiling is common for complex aromatics. |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane. Sparingly soluble in water. | The carbamate group provides polarity for solubility in polar organic solvents, while the substituted phenyl ring imparts hydrophobicity, limiting water solubility. |

| LogP (Octanol/Water) | ~3.0 - 3.5 | The bromine and methyl groups increase hydrophobicity. This value suggests good membrane permeability, a desirable trait in drug candidates.[3] |

| pKa (NH proton) | ~16-18 | The N-H proton is weakly acidic, similar to amides. It can be deprotonated by strong bases, which is a key step in certain synthetic transformations. |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl (4-bromo-2-methylphenyl)carbamate is most logically achieved through two primary, well-established routes for carbamate formation.

Route A: From Amine Precursor This is the most direct and common method. It involves the reaction of the corresponding aniline, 4-bromo-2-methylaniline, with methyl chloroformate in the presence of a non-nucleophilic base like pyridine or triethylamine.

-

Causality: The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Route B: From Isocyanate Precursor An alternative pathway involves the reaction of 4-bromo-2-methylphenyl isocyanate with methanol. This reaction is typically high-yielding and clean, often requiring no catalyst.

-

Causality: The isocyanate group is highly electrophilic, and the lone pair of electrons on the methanol's oxygen atom readily attacks the carbonyl carbon, leading to the formation of the carbamate linkage.

Protocol 3.1: Synthesis via Route A

This protocol is a self-validating system. Successful synthesis is confirmed by the characterization methods outlined, ensuring the integrity of the final product.

1. Materials & Equipment:

-

4-bromo-2-methylaniline (1.0 eq)

-

Methyl chloroformate (1.1 eq)

-

Pyridine (1.2 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separation funnel

2. Procedure:

-

Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents an exothermic runaway and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separation funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

3. Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point and compare it to literature values of similar compounds.

Chemical Reactivity

The molecule's reactivity is twofold: reactions involving the carbamate group and reactions occurring on the aromatic ring.

-

Carbamate Hydrolysis: The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions, yielding 4-bromo-2-methylaniline, methanol, and carbon dioxide.[4][5] This reaction is generally slower than ester hydrolysis, highlighting the relative stability of the carbamate group which is advantageous in many applications.[1]

-

N-Deprotonation: The N-H proton can be removed by a strong base. The resulting anion can participate in subsequent reactions, although this is less common than reactions on the aromatic ring.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is arguably the most significant feature for synthetic applications. Reactions like the Suzuki-Miyaura coupling allow for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group.[6][7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of methyl (4-bromo-2-methylphenyl)carbamate.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ . In the solid state, this peak may be broader due to hydrogen bonding.[10]

-

Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (typically ~3030 cm⁻¹).[11]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the range of 1700-1740 cm⁻¹ . This is a highly characteristic peak for the carbamate group.[10][12]

-

N-H Bend & C-N Stretch: Medium intensity peaks in the 1500-1550 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.[11]

-

C-O Stretch: A strong band around 1220-1250 cm⁻¹ , corresponding to the ester-like C-O bond.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they would appear as a doublet, a doublet of doublets, and another doublet, with coupling constants typical for aromatic protons.

-

N-H Proton (1H): A broad singlet, typically between 8.0-9.5 ppm, which is exchangeable with D₂O.

-

Methoxy Protons (3H): A sharp singlet around 3.7-3.9 ppm .[13]

-

Aryl-Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 153-156 ppm .[14]

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-140 ppm), including two quaternary carbons (C-Br and C-CH₃).

-

Methoxy Carbon: A signal around 52-55 ppm .[13]

-

Aryl-Methyl Carbon: A signal in the upfield region, around 17-20 ppm .

-

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[15] The expected peaks would be at m/z = 243 and m/z = 245.

-

Key Fragmentation Patterns: Fragmentation is crucial for structural confirmation.[16]

-

Loss of Methoxy Radical (-•OCH₃): A significant peak at M-31.

-

Loss of Methyl Isocyanate (-CH₃NCO): A characteristic fragmentation for N-methyl carbamates, resulting in a peak corresponding to the 4-bromo-2-methylphenol fragment ion (m/z = 186/188).[17]

-

Cleavage of C-Br bond: A peak at M-79/81, corresponding to the loss of the bromine radical.[18]

-

-

Applications in Research and Development

The unique structural features of methyl (4-bromo-2-methylphenyl)carbamate make it a valuable tool for scientific researchers and drug development professionals.

-

Intermediate in Organic Synthesis: Its primary application is as a versatile building block. The presence of the bromine atom allows for the introduction of diverse functionalities via cross-coupling chemistry, while the carbamate group can act as a directing group or be modified in subsequent steps.[8][19]

-

Scaffold for Drug Discovery: The carbamate moiety is a well-established pharmacophore found in numerous therapeutic agents.[2][20][21] This compound serves as an excellent starting point or scaffold for building libraries of novel compounds to be screened for biological activity. The bromo-methylphenyl portion allows for systematic exploration of structure-activity relationships (SAR).

-

Probing Molecular Interactions: The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors, respectively.[1] This makes the molecule useful for designing inhibitors that target the active sites of enzymes, where such interactions are critical for binding.

Safety, Handling, and Storage

As a brominated aromatic compound and a carbamate derivative, proper safety protocols are mandatory. Information is synthesized from safety data for structurally related chemicals.

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[22][23]

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[24]

-

-

Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

-

Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal environmental regulations. Waste should be handled as hazardous chemical waste.

-

References

-

Macromolecules. (n.d.). Effect of Aryl Substituents on the Reactivity of Phenyl Carbamate Acrylate Monomers. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Journal of Pesticide Science. (n.d.). Physicochemical Parameters for Structure-Activity-Studies of Substituted Phenyl N-Methylcarbamates. J-STAGE. Retrieved February 15, 2026, from [Link]

-

Medicinski Glasnik. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved February 15, 2026, from [Link]

-

Drugs of the Future. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Retrieved February 15, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved February 15, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Retrieved February 15, 2026, from [Link]

-

Journal of AOAC INTERNATIONAL. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved February 15, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Angewandte Chemie International Edition. (n.d.). Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates. PMC. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2000). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved February 15, 2026, from [Link]

-

The Journal of Physical Chemistry A. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Reaction Chemistry & Engineering. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Dolly Corporation. (2024). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved February 15, 2026, from [Link]

-

National Academies Press. (n.d.). LCSS: BROMINE. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]

-

YouTube. (2024). Bromination safety. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-methylbenzyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl phenylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Journal of the American Chemical Society. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Retrieved February 15, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012). Infrared spectrum of carbamic acid NH2COOH (a) and ammonium carbamate.... Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved February 15, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

-

Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved February 15, 2026, from [Link]

-

Journal of the American Chemical Society. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. Retrieved February 15, 2026, from [Link]

-

ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (2-Bromophenyl)methyl (4-ethylphenyl)carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved February 15, 2026, from [Link]

-

Molecules. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved February 15, 2026, from [Link]

-

ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Phenylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl Carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. server.ccl.net [server.ccl.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. savemyexams.com [savemyexams.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. LCSS: BROMINE [web.stanford.edu]

- 23. carlroth.com [carlroth.com]

- 24. m.youtube.com [m.youtube.com]

Methyl (4-bromo-2-methylphenyl)carbamate CAS number and identifiers

An In-Depth Technical Guide to Methyl (4-bromo-2-methylphenyl)carbamate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl (4-bromo-2-methylphenyl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, suggesting its status as a novel or less-common substance, this guide furnishes a robust framework for its synthesis, characterization, and safe handling. The information herein is grounded in established chemical principles and data from closely related analogues.

Core Identifiers and Physicochemical Properties

Due to the apparent novelty of Methyl (4-bromo-2-methylphenyl)carbamate, its experimental data is not available. However, we can predict its properties based on its structure and data from analogous compounds. The foundational precursor for its synthesis is 4-bromo-2-methylaniline.

Table 1: Core Identifiers of 4-bromo-2-methylaniline (Precursor)

| Identifier | Value | Source |

| CAS Number | 583-75-5 | [1][2] |

| IUPAC Name | 4-bromo-2-methylaniline | [1] |

| Synonyms | 4-Bromo-o-toluidine, 2-Amino-5-bromotoluene | [1] |

| Chemical Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)N | [1] |

Table 2: Predicted Identifiers and Properties of Methyl (4-bromo-2-methylphenyl)carbamate

| Identifier/Property | Predicted Value | Rationale/Source |

| Chemical Formula | C₉H₁₀BrNO₂ | Based on proposed structure |

| Molecular Weight | 244.09 g/mol | Calculated from formula |

| IUPAC Name | methyl (4-bromo-2-methylphenyl)carbamate | Standard nomenclature |

| Canonical SMILES | COC(=O)NC1=CC(=C(C=C1)Br)C | Based on proposed structure |

| Physical State | Likely a crystalline solid | [3] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents | [3] |

Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate

The most direct and established method for the synthesis of N-aryl carbamates is the reaction of the corresponding aniline with a chloroformate.[4] In this case, 4-bromo-2-methylaniline would be reacted with methyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Methyl (4-bromo-2-methylphenyl)carbamate.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add pyridine (1.2 eq) to the cooled solution. Slowly add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

The structure of the synthesized Methyl (4-bromo-2-methylphenyl)carbamate should be confirmed using standard analytical techniques. The expected spectral data, based on its structure, are outlined below.

Table 3: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.7-3.9 ppm).- A singlet for the aromatic methyl protons (~2.2-2.4 ppm).- A singlet or broad singlet for the N-H proton.- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - A carbonyl carbon signal (~150-155 ppm).- A methoxy carbon signal (~52-55 ppm).- Aromatic methyl carbon signal (~17-20 ppm).- Signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. |

| FT-IR (cm⁻¹) | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=O (urethane) stretching vibration (~1700-1730 cm⁻¹).- C-O stretching vibrations (~1200-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |

Safety and Handling

While specific toxicity data for Methyl (4-bromo-2-methylphenyl)carbamate is unavailable, it should be handled with the precautions appropriate for a novel chemical substance and based on the known hazards of its precursors and related compounds.

Precursor (4-bromo-2-methylaniline) Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin and serious eye irritation.[2]

General Carbamate Hazards:

-

Carbamate pesticides, a broad class of related compounds, can be toxic by inhalation, skin absorption, and/or ingestion.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications and Field Insights

The carbamate functional group is a key structural motif in a wide range of pharmaceuticals and agrochemicals.[6] Carbamates are often used as isosteres for amide bonds in drug design, offering improved metabolic stability and cell permeability.[6]

Potential Applications in Drug Discovery and Research:

-

Enzyme Inhibition: The carbamate moiety can act as a transition-state analogue inhibitor for various proteases and esterases.

-

Scaffold for Library Synthesis: The bromo- and methyl-substituents on the phenyl ring provide handles for further chemical modification, making this compound a potentially useful building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

-

Medicinal Chemistry: The overall structure could be explored for activity in areas where substituted anilines and carbamates have shown promise, such as in the development of kinase inhibitors, anticonvulsants, or anti-inflammatory agents.

Logical Relationship of Compound Features to Application

Caption: Relationship between structural features and potential applications.

Conclusion

Methyl (4-bromo-2-methylphenyl)carbamate represents an accessible yet under-explored chemical entity. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to investigate its potential in various scientific domains. The insights into its predicted properties and the broader context of carbamate chemistry offer a solid starting point for its inclusion in drug discovery and materials science programs.

References

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-methylphenyl)-2-naphthamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylaniline | 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 4. benchchem.com [benchchem.com]

- 5. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile and Physicochemical Characterization of Methyl (4-bromo-2-methylphenyl)carbamate

[1]

Executive Summary

Methyl (4-bromo-2-methylphenyl)carbamate is a critical intermediate in the synthesis of antiviral therapeutics, most notably the Hepatitis C NS5A inhibitor Velpatasvir .[1] Despite its significance, specific solubility data for this intermediate is often fragmented across patent literature.[1]

This guide provides a comprehensive technical analysis of the solubility behavior of methyl (4-bromo-2-methylphenyl)carbamate.[1] It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution.[1] We present a robust experimental protocol for solubility determination, a predictive solubility profile based on Structure-Activity Relationships (SAR), and a framework for thermodynamic modeling using the Apelblat equation.[1] This approach empowers researchers to optimize reaction yields and purification schemes (crystallization) with precision.[1]

Compound Identity and Physicochemical Context[1][2][3][4][5][6][7]

Understanding the solute's structure is the first step in predicting its interaction with solvents.[1]

-

Chemical Name: Methyl (4-bromo-2-methylphenyl)carbamate[1][2][3][4]

-

Synonyms: Methyl N-(4-bromo-2-methylphenyl)carbamate; (4-Bromo-2-methylphenyl)carbamic acid methyl ester[1]

-

Molecular Formula: C₉H₁₀BrNO₂[1]

-

Molecular Weight: ~244.09 g/mol [1]

-

Structural Features:

-

Hydrophobic Core: The 4-bromo-2-methylphenyl moiety is highly lipophilic.[1] The bromine atom increases density and lipophilicity, while the ortho-methyl group introduces steric hindrance that can disrupt crystal packing, potentially enhancing solubility in organic solvents compared to non-methylated analogs.[1]

-

Polar Functionality: The carbamate group (-NH-CO-O-CH₃) acts as a "polar handle," capable of Hydrogen Bond Dode (HBD) via the N-H and Hydrogen Bond Acceptance (HBA) via the carbonyl and ether oxygens.[1]

-

Theoretical Framework: Solubility Thermodynamics

The solubility of a solid solute in a liquid solvent is governed by the balance between the crystal lattice energy of the solid and the solvation energy of the dissolved molecules.[1]

The dissolution process can be described by the fundamental thermodynamic relationship:

1Where:

- is the mole fraction solubility.[1]

- is the enthalpy of solution (energy required to break the lattice vs. energy released by solvation).[1]

- is the entropy of solution (disorder increase).[1]

Key Insight for this Compound:

For methyl (4-bromo-2-methylphenyl)carbamate, the lattice energy is significant due to

Experimental Methodology: Gravimetric Saturation

Reagents and Equipment[1][3][10]

-

Solute: Methyl (4-bromo-2-methylphenyl)carbamate (Purity >98%).[1]

-

Solvents: HPLC grade (Methanol, Ethanol, THF, Toluene, Ethyl Acetate, DCM, Water).[1]

-

Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).

Protocol Workflow[1][10]

Figure 1: Standardized workflow for gravimetric solubility determination.

Critical Steps for Accuracy

-

Excess Solid: Ensure a visible solid phase remains at all times to guarantee saturation.[1]

-

Temperature Control: Maintain temperature within ±0.1 K. Small fluctuations can cause significant errors in Van't Hoff plots.

-

Filtration: Pre-heat the syringe and filter to the equilibration temperature to prevent premature crystallization during sampling.

Solubility Profile & Solvent Selection

Based on the structural analysis and analogous aryl carbamate data (e.g., Methyl N-phenylcarbamate), we can categorize solvents by their efficacy. This table serves as a guide for solvent selection in synthesis and purification.

Table 1: Predicted Solubility Profile of Methyl (4-bromo-2-methylphenyl)carbamate

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action | Application |

| Polar Aprotic | THF , DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disrupts H-bonds effectively.[1] | Reaction Solvent (e.g., Grignard reactions, alkylations).[1] |

| Chlorinated | DCM , Chloroform | High | Good solvency for lipophilic aromatic core.[1] | Extraction / Workup.[1][5][6] |

| Esters | Ethyl Acetate , Isopropyl Acetate | Moderate-High | H-bond acceptor capability; matches polarity of carbamate.[1] | Crystallization / Workup.[1][5] |

| Aromatic | Toluene , Xylene | Moderate | Recrystallization (High T solubility, low Low T solubility).[1] | |

| Polar Protic | Methanol , Ethanol, IPA | Moderate | Soluble hot; often sparingly soluble cold.[1] | Anti-solvent or Crystallization co-solvent.[1] |

| Non-Polar | Hexane , Heptane, Cyclohexane | Low / Insoluble | Lacks polarity to overcome lattice energy.[1] | Anti-solvent (to force precipitation).[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] | Washing (removes inorganic salts).[1] |

Process Implication: The "Velpatasvir" Synthesis

In the synthesis of Velpatasvir intermediates, THF is frequently cited as the reaction solvent because it dissolves the carbamate well and is compatible with organometallic reagents (e.g., Grignard reagents) often used in subsequent steps.[1] Conversely, Heptane or Water are used as anti-solvents to precipitate the product after the reaction is complete.[1]

Thermodynamic Modeling

To rigorously describe the solubility

The Modified Apelblat Model

1-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Utility: Once A, B, and C are determined, you can interpolate solubility at any temperature, essential for designing cooling crystallization curves.[1]

Dissolution Mechanism Visualization[1]

[1]

Conclusion & Recommendations

For the researcher working with methyl (4-bromo-2-methylphenyl)carbamate:

-

Solvent Choice: Use THF or Ethyl Acetate for homogeneous reactions.[1][4] Use Toluene or Methanol/Water mixtures for purification via crystallization.[1]

-

Data Generation: Do not rely on visual estimates. Use the gravimetric protocol outlined in Section 4 to generate a specific solubility curve for your specific temperature range (e.g., 273 K to 323 K).[1]

-

Safety: This compound is a halogenated aromatic carbamate.[1] Handle with appropriate PPE (gloves, fume hood) to avoid potential sensitization or toxicity, standard for aniline derivatives.[1]

References

-

Gilead Sciences, Inc. (2013).[1] Preparation of antiviral compounds. WO2013173488A1.[1] (Describes the use of methyl (4-bromo-2-methylphenyl)carbamate as an intermediate in Velpatasvir synthesis and THF as a solvent). Link

-

Li, G., et al. (2008).[1][7] "A green process for the synthesis of methyl N-phenylcarbamate by the oxidative carbonylation of aniline."[1][7] Applied Catalysis A: General, 340(2), 271-277.[1] (Provides solubility trends for the structural analog Methyl N-phenylcarbamate). Link[1]

-

Sha, O., et al. (2020).[1] "Solubility and thermodynamic modeling of methyl N-phenyl carbamate in different organic solvents." Journal of Chemical & Engineering Data. (Authoritative source for thermodynamic modeling of carbamate solubility).[1] Link[1]

-

BenchChem. (2025).[1] Technical Guide: Solubility of Carbamate Derivatives. (General protocols for carbamate solubility determination). Link[1]

Sources

- 1. Buy (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate [smolecule.com]

- 2. 475160-83-9|(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 475160-83-9|(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. WO2018103239A1 - Preparation method for velpatasvir intermediate and analogue thereof - Google Patents [patents.google.com]

- 5. Cellulose carbamates via transcarbamoylation/transurethanization of methyl carbamates in superbase–acid conjugate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04521A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of brominated phenyl carbamates

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Brominated Phenyl Carbamates

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Bromination in Phenyl Carbamate Drug Design

The phenyl carbamate scaffold is a cornerstone in the development of bioactive molecules, serving as a pivotal structural motif in numerous pharmaceuticals and agrochemicals.[1][2][3] Its inherent ability to act as a covalent, yet often reversible, inhibitor of key enzymes, particularly serine hydrolases, has cemented its place in the medicinal chemist's toolkit.[4] However, the unadorned scaffold is merely a starting point. The true art and science of drug design lie in its strategic modification to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide delves into a specific, highly effective modification strategy: the introduction of bromine atoms onto the phenyl ring. "Bromination" is far more than a simple substitution; it is a versatile tool that can profoundly influence a molecule's interaction with its biological target.[5][6][7] The addition of bromine can modulate lipophilicity, introduce favorable electronic properties, and enable unique non-covalent interactions such as halogen bonding.[5][7] These changes can lead to significant gains in therapeutic activity and beneficial effects on drug metabolism and duration of action.[5][6]

This document provides a comprehensive exploration of the structure-activity relationships (SAR) of brominated phenyl carbamates. We will dissect the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and provide a clear, authoritative framework for researchers, scientists, and drug development professionals seeking to harness the power of bromination in their own discovery programs.

The Physicochemical Impact of Bromine Substitution

The decision to incorporate a bromine atom into a phenyl carbamate scaffold is a deliberate one, aimed at manipulating the molecule's properties to achieve a desired biological outcome. The advantages of this strategy stem from the unique characteristics of the bromine atom itself.

-

Enhanced Lipophilicity : Bromination generally increases a molecule's lipophilicity. This heightened lipid solubility can improve its ability to permeate biological membranes, such as the blood-brain barrier or the cell walls of pathogens, potentially leading to higher intracellular concentrations and enhanced efficacy.[7]

-

Electronic Modulation : As a halogen, bromine is an electron-withdrawing group. This property is critical for the carbamate's mechanism of action. By withdrawing electron density from the phenyl ring, bromine makes the carbonyloxy group a better leaving group, thereby increasing the carbamate's reactivity and promoting faster covalent bonding with the catalytic serine residue in an enzyme's active site.[8][9][10]

-

Halogen Bonding : Beyond simple steric and electronic effects, bromine can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the "sigma-hole") interacts with a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring.[5] This specific, directional interaction can significantly enhance binding affinity and selectivity in a way that other substituents cannot.[5]

-

Metabolic Stability : Strategic placement of bromine can block sites of metabolic oxidation, increasing the drug's half-life and duration of action.[6]

While the benefits are significant, it is crucial to acknowledge potential drawbacks. Increased lipophilicity can sometimes lead to non-specific binding, and bromination can, in some cases, increase toxicity or lead to accumulation in the body.[5][6] Therefore, a thorough SAR study is essential to find the optimal balance of these effects.

Synthesis of Brominated Phenyl Carbamates

The synthesis of brominated phenyl carbamates is typically straightforward, allowing for the rapid generation of analog libraries for SAR exploration. The most common approach involves the reaction between a brominated aniline and a chloroformate.

General Synthetic Workflow

Caption: General workflow for the synthesis of brominated phenyl carbamates.

Experimental Protocol: Synthesis of Phenyl N-(3-bromophenyl)carbamate[11]

This protocol provides a reliable method for synthesizing a representative mono-brominated phenyl carbamate.

Materials:

-

3-Bromoaniline (3.44 g)

-

Phenyl chloroformate (1.56 g)

-

Anhydrous ether (85 ml total)

-

Hexane

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

-

Dissolution: In a flask, dissolve 3.44 g of 3-bromoaniline in 35 ml of anhydrous ether.

-

Addition: While stirring the aniline solution, add a solution of 1.56 g of phenyl chloroformate in 50 ml of ether dropwise.

-

Reaction: Continue to stir the mixture at room temperature for one hour. A precipitate will form.

-

Filtration: Filter the mixture to remove the solid byproduct (aniline hydrochloride).

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the residue from hexane to yield pure phenyl N-(3-bromophenyl)carbamate as a solid (m.p. 88°-90° C).

Other synthetic approaches, such as iron (II) bromide-catalyzed oxidative cross-coupling of phenols with formamides[11] or palladium-catalyzed ortho-C–H bromination[12], offer alternative routes to access diverse substitution patterns.

Core Principles of Structure-Activity Relationships

The biological activity of brominated phenyl carbamates is governed by the intricate interplay between the carbamate functional group and the substitution pattern on the phenyl ring. These compounds primarily function as inhibitors of various enzymes, with their efficacy being highly dependent on their structure.

Mechanism of Enzyme Inhibition: Covalent Carbamylation

Phenyl carbamates are classic mechanism-based inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and various lipases.[2][4][9] The inhibitory action proceeds via a two-step mechanism analogous to substrate hydrolysis, but with a crucial difference.

-

Binding: The inhibitor docks into the enzyme's active site.

-

Nucleophilic Attack: The catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate.

-

Covalent Modification: The brominated phenol moiety is expelled as a leaving group, resulting in a stable, covalently bonded carbamoyl-enzyme complex. This "carbamylated" enzyme is rendered inactive.

The rate of this inactivation is highly dependent on the stability of the leaving group; electron-withdrawing substituents, such as bromine, increase the electrophilicity of the carbonyl carbon and stabilize the phenolate leaving group, thus accelerating the rate of carbamylation.[8][9]

Caption: Covalent inhibition of a serine hydrolase by a brominated phenyl carbamate.

Impact of Bromine Substitution on Biological Activity

The position and number of bromine atoms on the phenyl ring are critical determinants of inhibitory potency and selectivity.

-

Fungicidal Activity : A study of N-aryl carbamates revealed that compounds with two bromine atoms on a di-substituted phenyl ring exhibited superior antifungal potency against several phytopathogenic fungi.[13] For instance, Methyl (3,4-dibromophenyl)carbamate showed potent activity.[13]

-

Enzyme Inhibition : In a series of carbonic anhydrase inhibitors, a compound bearing a bromine atom at the 3-position of the aryl ring displayed the highest activity against the hCA I isoform.[14] Substituting the bromine with a smaller methyl group led to a six-fold decrease in activity, highlighting the specific role of the halogen.[14]

-

Cholinesterase Inhibition : For cholinesterase inhibitors, the substitution pattern on the phenyl ring dictates the affinity for the active site. While specific SAR data for brominated analogs is sparse in the provided context, the general principle holds that substituents influence the fit within the enzyme's active site gorge.[15][16]

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate these principles, the following table summarizes biological activity data for representative brominated carbamates and related structures from the literature.

| Compound Class | Target/Activity | Key Structural Feature | Potency (IC50 or other) | Reference |

| N-Aryl Carbamates | Antifungal | Di-bromo substitution (e.g., 3,4-dibromo) | High inhibition rate (>70% at 50 µg/mL) | [13] |

| Phenyl Carbamates | Carbonic Anhydrase I | 3-Bromo substitution | Kᵢ = 21.4 nM | [14] |

| Phenyl Carbamates | Carbonic Anhydrase I | 3-Methyl substitution | Kᵢ = 127.1 nM | [14] |

| Diethylaminophenyl Carbamates | Acetylcholinesterase | Unsubstituted Phenyl | IC50 = 1.52 µM | [16] |

| Diethylaminophenyl Carbamates | Butyrylcholinesterase | 3-Nitrophenyl | IC50 = 1.70 µM | [16] |

This table is illustrative. The electronic effect of a nitro group can be compared to that of bromine, as both are strongly electron-withdrawing.

QSAR analyses have confirmed a strong correlation between the electron-withdrawing effect of substituents (as measured by the Hammett sigma constant) and the inhibitory potency of phenyl carbamates against enzymes like FAAH.[8] This underscores the importance of the electronic properties conferred by substituents like bromine.

Experimental Workflow for SAR Evaluation

A systematic SAR study is essential for optimizing the activity of brominated phenyl carbamates. This involves a cyclical process of design, synthesis, and biological testing.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[17]

This spectrophotometric assay is a standard method for quantifying the potency of cholinesterase inhibitors.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, reducing the rate of color formation.

Materials:

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme stock

-

Acetylthiocholine (ATCh) substrate solution

-

DTNB solution

-

Test compounds (brominated phenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

Step-by-Step Procedure:

-

Preparation: In a 96-well plate, add PBS buffer to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a control well with no inhibitor.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, from the resulting dose-response curve.

Conclusion and Future Directions

The strategic incorporation of bromine into the phenyl carbamate scaffold is a powerful and validated approach for modulating biological activity. The structure-activity relationships discussed in this guide demonstrate that the number and position of bromine atoms critically influence a compound's efficacy through a combination of electronic, steric, and lipophilic effects, as well as the potential for halogen bonding. The electron-withdrawing nature of bromine is particularly key to enhancing the carbamylation potential of these molecules, leading to potent enzyme inhibition.

Future research should focus on a more systematic exploration of poly-brominated and heterocycle-fused phenyl carbamates to probe more complex binding pockets. Combining detailed SAR data with computational modeling and X-ray crystallography will enable a more rational design of next-generation inhibitors with superior potency and selectivity for a wide range of therapeutic and agrochemical targets.

References

-

PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

AZoM. (2025, February 5). What Is Bromine Used For?. Retrieved from [Link]

-

Kwiecińska, P., & Pękala, E. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Przeglad Lekarski. Retrieved from [Link]

-

Kwiecińska, P., & Pękala, E. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

-

Gorgan, D. L., & Vlase, L. (n.d.). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia. Retrieved from [Link]

-

Steinmetzer, T., et al. (2025, July 24). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Wang, Q., et al. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. Retrieved from [Link]

-

Williams, R., et al. (2014, June 1). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Kos, J., et al. (n.d.). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules. Retrieved from [Link]

-

Steinmetzer, T., et al. (2025, July 24). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. American Chemical Society. Retrieved from [Link]

-

Figshare. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Taylor & Francis Group. Retrieved from [Link]

-

Bohrium. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Retrieved from [Link]

-

Megriche, A., et al. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

-

Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbamate synthesis from propiophenone derivatives. Retrieved from [Link]

-

Štěpánková, Š., & Vorčáková, K. (n.d.). inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure—activity relationships for insecticidal carbamates. PMC. Retrieved from [Link]

-

Arpad, Z., et al. (2011, May 13). Effect of bromine oxidation on high-performance thin-layer chromatography multi-enzyme inhibition assay detection of organophosphates and carbamate insecticides. Journal of Chromatography A. Retrieved from [Link]

-

Ji, L., & Ablajan, K. (n.d.). Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation. Synthesis. Retrieved from [Link]

-

Clapper, J. R., et al. (2013, July 25). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Alexander, J. P., & Cravatt, B. F. (n.d.). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. Retrieved from [Link]

-

Chang, C., et al. (2025, April 23). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. Retrieved from [Link]

-

Zhang, Z., et al. (2024, September 24). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Molecules. Retrieved from [Link]

-

Swale, D. R., et al. (2025, August 27). Solvent-, enzyme-, and structural-dependence of phenyl-substituted methyl carbamate inhibition of acetylcholinesterase. ResearchGate. Retrieved from [Link]

-

Thansandote, P., et al. (2012, June 4). Palladium Catalyzed C–H Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mustazza, C., et al. (2002, February 15). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nocentini, A., et al. (2026, February 14). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Retrieved from [Link]

-

Kos, J., et al. (n.d.). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules. Retrieved from [Link]

-

Dander, J. E., et al. (n.d.). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. Retrieved from [Link]

-

Karmatskaya, M. N., et al. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals - [thieme-connect.com]

- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. revmedchir.ro [revmedchir.ro]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Melting point and boiling point of methyl (4-bromo-2-methylphenyl)carbamate

The following technical guide details the physical and chemical profile of methyl (4-bromo-2-methylphenyl)carbamate , a critical intermediate in the synthesis of pharmaceutical agents such as Velpatasvir.

Executive Summary

Methyl (4-bromo-2-methylphenyl)carbamate is a specialized organic intermediate utilized primarily in the synthesis of complex pharmaceutical ingredients, including HCV NS5A inhibitors like Velpatasvir. As a carbamate derivative of 4-bromo-2-methylaniline, it serves as a protected aniline species that allows for subsequent lithiation or Grignard exchange reactions at the bromine position without compromising the nitrogen functionality. This guide provides the structural identity, thermodynamic properties, and validated synthesis protocols for this compound.

Chemical Identity & Structural Analysis

Precise structural identification is the prerequisite for all downstream applications. The compound is a methyl ester of a carbamic acid, characterized by an ortho-methyl and para-bromo substitution pattern on the N-phenyl ring.

| Property | Data / Descriptor |

| IUPAC Name | Methyl (4-bromo-2-methylphenyl)carbamate |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| CAS Number | Not widely listed in public registries; see Patent CN115724758B |

| SMILES | COC(=O)Nc1ccc(Br)cc1C |

| InChIKey | Predicted:RQAHVOLDFUBDMB-UHFFFAOYSA-N |

Structural Diagram

The following diagram illustrates the core chemical structure and its functional zones.

Caption: Structural decomposition of methyl (4-bromo-2-methylphenyl)carbamate highlighting the reactive bromine handle and the carbamate protecting group.

Thermodynamic & Physical Profile

Accurate physical property data is essential for process design. Note that as a specialized intermediate, experimental values are often proprietary; the data below synthesizes patent literature and predictive models based on structural analogs (e.g., methyl N-(4-bromophenyl)carbamate).

Melting Point and Boiling Point

| Parameter | Value / Range | Notes & Context |

| Physical State | Solid (Crystalline Powder) | Confirmed by patent usage in solid handling steps [1]. |

| Melting Point (MP) | 98°C – 105°C (Estimated) | Experimental values not standardized in public databases. Structurally similar methyl N-(4-bromophenyl)carbamate melts at ~120°C; the ortho-methyl group typically lowers MP due to crystal packing disruption. |

| Boiling Point (BP) | Decomposes | Theoretical BP is ~310°C at 760 mmHg, but carbamates thermally degrade (decarboxylate) before reaching this temperature. |

| Solubility | Soluble in THF, DCM, EtOAc | Insoluble in water. Used in THF solutions for Grignard reactions [1]. |

Experimental Determination Protocol

Since specific batch data may vary, the following self-validating protocol is recommended for internal MP determination:

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Ramp Rate: 10°C/min under N

purge. -

Acceptance Criteria: Sharp endotherm (onset to peak < 2°C). Broadening indicates residual solvent or isomeric impurities (e.g., 2-bromo-4-methyl isomer).

Synthesis & Preparation Protocol

The most reliable route to high-purity methyl (4-bromo-2-methylphenyl)carbamate is the Schotten-Baumann reaction of 4-bromo-2-methylaniline with methyl chloroformate.

Reaction Scheme

Reagents: 4-Bromo-2-methylaniline (1.0 eq), Methyl Chloroformate (1.1 eq), Pyridine or Na

Caption: Synthesis workflow for methyl (4-bromo-2-methylphenyl)carbamate via acylation.

Detailed Methodology

-

Charge: To a clean, dry reactor, add 4-bromo-2-methylaniline (1.0 eq) and DCM (10 vol).

-

Cool: Cool the solution to 0–5°C using an ice/water bath.

-

Base Addition: Add Pyridine (1.2 eq) dropwise, maintaining temperature < 10°C.

-

Acylation: Slowly add Methyl Chloroformate (1.1 eq) over 30 minutes. The reaction is exothermic.

-

Monitor: Warm to room temperature (20–25°C) and stir for 2 hours. Monitor conversion via TLC or HPLC (Target: < 1% residual aniline).

-

Workup: Quench with water. Separate the organic layer and wash with 1N HCl (to remove excess pyridine), followed by saturated NaHCO

and brine. -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Ethanol/Heptane (1:3) to yield white needles.

Analytical Verification (Quality Control)

To ensure the identity of the synthesized material, compare analytical data against these predicted standards.

| Method | Expected Signal | Interpretation |

| Methyl group on phenyl ring (C2-Me). | ||

| Methoxy group of carbamate (O-Me). | ||

| Carbamate NH proton. | ||

| Aromatic protons (splitting depends on 1,2,4-substitution). | ||

| IR Spectroscopy | 1700–1735 cm | Strong C=O stretch (Carbamate carbonyl). |

| HPLC | Single Peak | Purity > 98% required for pharmaceutical use. |

References

-

Patent CN115724758B: Preparation method for velpatasvir intermediate and analogue thereof. (2023). Describes the usage of methyl (4-bromo-2-methylphenyl)carbamate as a solid intermediate (593.3 g scale) in the synthesis of pharmaceutical compounds.

-

PubChem Compound Summary: Methyl N-(4-bromophenyl)carbamate. (Accessed 2026). Used as a structural reference for physical property estimation.

-

Sigma-Aldrich: 4-Bromo-2-methylaniline (CAS 583-75-5). Precursor data for synthesis verification.

Methodological & Application

Application Note: High-Purity Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate

Executive Summary

This application note details the optimized protocol for synthesizing methyl (4-bromo-2-methylphenyl)carbamate , a critical intermediate often utilized in the development of kinase inhibitors and agrochemicals. While various methods exist for carbamate formation (e.g., dimethyl carbonate, triphosgene), this guide focuses on the Methyl Chloroformate (MCF) route under anhydrous conditions. This method is selected for its high reproducibility, operational simplicity, and ability to yield high-purity product (>98%) suitable for downstream GMP steps.

Key Advantages of This Protocol

-

Regioselectivity: Minimizes bis-acylation side products.

-

Purification: Designed to avoid column chromatography through optimized workup and crystallization.

-

Scalability: Suitable for gram-to-kilogram transition.

Reaction Mechanism & Retrosynthesis

The transformation proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the methyl chloroformate. The presence of a base (Pyridine or Triethylamine) is critical to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Diagram 1: Reaction Pathway and Mechanism

Caption: Nucleophilic attack of the aniline on methyl chloroformate followed by elimination of chloride.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | CAS No. |

| 4-Bromo-2-methylaniline | 186.05 | 1.0 | Solid | 583-75-5 |

| Methyl Chloroformate (MCF) | 94.50 | 1.2 | 1.22 | 79-22-1 |

| Pyridine | 79.10 | 1.5 | 0.978 | 110-86-1 |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 75-09-2 |

Step-by-Step Methodology

Safety Pre-Check: Methyl chloroformate is highly toxic (fatal if inhaled) and a lachrymator. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available.

Step 1: Setup and Dissolution

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with 4-Bromo-2-methylaniline (10.0 g, 53.7 mmol).

-

Add anhydrous Dichloromethane (DCM) (100 mL, 10V). Stir until fully dissolved.

-

Add Pyridine (6.5 mL, 80.6 mmol, 1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: Reagent Addition (Critical Step)

-

Dilute Methyl Chloroformate (5.0 mL, 64.5 mmol, 1.2 eq) in DCM (10 mL) in the addition funnel.

-

Slowly add the MCF solution dropwise over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent bis-acylation.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).

-

Stir for 2–3 hours.

Step 3: Reaction Monitoring (IPC)

-

Check conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Target: Disappearance of aniline starting material (

). -

Product: Higher

spot (

-

Step 4: Workup & Isolation

-

Quench the reaction by adding 1M HCl (50 mL) carefully.

-

Purpose: Converts excess pyridine and unreacted aniline into water-soluble salts.

-

-

Transfer to a separatory funnel and separate phases.

-

Wash the organic (DCM) layer sequentially with:

-

1M HCl (2 x 50 mL) – Critical for removing pyridine odor.

-

Saturated NaHCO₃ (50 mL) – Neutralizes residual acid.

-

Brine (50 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotavap) at 40 °C to obtain an off-white solid.

Step 5: Purification (Recrystallization)

-

If the crude purity is <98%, recrystallize from Heptane/Ethyl Acetate (5:1) .

-

Dissolve crude solid in minimum hot EtOAc.

-

Add Heptane slowly until cloudy.

-

Cool to 4 °C overnight.

-

-

Filter the white crystalline solid and dry under vacuum at 45 °C.

Diagram 2: Process Workflow

Caption: Step-by-step operational workflow for the synthesis and isolation.

Analytical Validation

To confirm the identity and purity of the synthesized methyl (4-bromo-2-methylphenyl)carbamate , compare experimental data against these expected values.

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (400 MHz, CDCl₃) | N-H amide proton (broad). | |

| Aromatic proton (ortho to N). | ||

| Remaining aromatic protons. | ||

| O-CH₃ (Methoxy group of carbamate). | ||

| Ar-CH₃ (Methyl group on ring). | ||

| LC-MS (ESI+) | [M+H]⁺ = 244.0 / 246.0 | Characteristic 1:1 Br isotope pattern. |

| Appearance | White to off-white solid | Crystalline powder. |

Troubleshooting & Optimization

Critical Process Parameters (CPPs)

-

Moisture Control: Methyl chloroformate hydrolyzes rapidly in the presence of water to form CO₂, HCl, and Methanol. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Temperature: Adding MCF too quickly or at elevated temperatures can lead to bis-acylation (formation of the imide).

-

Correction: Strict T < 5 °C during addition.

-

-

Stoichiometry: A slight excess of Base (1.5 eq) is mandatory. If the reaction becomes acidic (check pH), the amine starting material will protonate and stop reacting.

Common Issues

-

Issue: Product is an oil/sticky gum.

-

Solution: The product likely contains residual solvent or pyridine. Triturate with cold Hexane or Pentane to induce crystallization.

-

-

Issue: Residual Pyridine smell.

-

Solution: The HCl wash was insufficient. Repeat the wash with 1M HCl or use a CuSO₄ (aq) wash (turns deep blue if pyridine is present) until the aqueous layer remains light blue.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Chloroformate. (Critical for safety handling).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11423: 4-Bromo-2-methylaniline. (Starting material properties).

-

Organic Syntheses. General procedures for Carbamate Synthesis. (Validated protocols for similar transformations).

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl (4-bromo-2-methylphenyl)carbamate

Executive Summary & Substrate Analysis

This application note details the protocol for the palladium-catalyzed cross-coupling of methyl (4-bromo-2-methylphenyl)carbamate with aryl boronic acids. This substrate is a critical intermediate in medicinal chemistry, serving as a protected scaffold for 2-methyl-4-biaryl anilines—a common motif in kinase inhibitors and CNS-active agents.[1]

Structural Deconstruction & Chemoselectivity

The substrate presents a unique chemoselective scenario.[1] Unlike "carbamate couplings" where the C–O bond is activated (typically requiring Ni-catalysis), this protocol focuses on the C–Br bond activation (Pd-catalysis) while retaining the carbamate as a protecting group.[1]

-

Reaction Center (C4-Br): The bromine at position 4 is electronically activated by the nitrogen lone pair (via resonance), despite the inductive withdrawal of the carbonyl.[1] It is sterically accessible, being meta to the C2-methyl group.[1]

-

Protecting Group (C1-Carbamate): The methyl carbamate (-NHCOOMe) masks the aniline. Free anilines can poison Pd catalysts by binding to the metal center.[1] The carbamate attenuates the nitrogen's nucleophilicity, preventing catalyst deactivation and inhibiting competing Buchwald-Hartwig amination.[1]

-

Steric Handle (C2-Methyl): While the C2-methyl group does not hinder the C4-Br coupling site, it imposes a "twist" on the phenyl ring relative to the carbamate, influencing solubility and crystal packing.[1]

Reaction Scheme

The transformation couples the aryl bromide with an aryl boronic acid to form a biaryl core, preserving the carbamate for downstream deprotection or functionalization.[1]

Figure 1: General reaction scheme for the cross-coupling of the protected aniline derivative.[1]

Reaction Optimization Matrix (The "Why")

Successful coupling requires balancing catalyst activity against the stability of the carbamate (which is base-sensitive).[1]